dTDP-beta-L-mycarose

Description

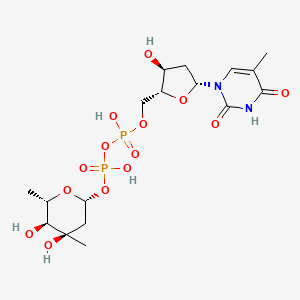

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H28N2O14P2 |

|---|---|

Molecular Weight |

546.4 g/mol |

IUPAC Name |

[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C17H28N2O14P2/c1-8-6-19(16(23)18-15(8)22)12-4-10(20)11(31-12)7-29-34(25,26)33-35(27,28)32-13-5-17(3,24)14(21)9(2)30-13/h6,9-14,20-21,24H,4-5,7H2,1-3H3,(H,25,26)(H,27,28)(H,18,22,23)/t9-,10-,11+,12+,13+,14-,17+/m0/s1 |

InChI Key |

WILFWCJMOXHLEQ-ORWDRJNOSA-N |

SMILES |

CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)(C)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)(C)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)(C)O)O |

Origin of Product |

United States |

Biosynthetic Pathway of Dtdp Beta L Mycarose

Terminal Reductions and Final Product Formation

C-4 Ketoreduction: Enzymatic Action of Reductases (e.g., TylC2)

Cofactor Requirements (e.g., NADPH)

The enzymes involved in the dTDP-beta-L-mycarose biosynthetic pathway often require specific cofactors for their catalytic activity. While detailed cofactor requirements for every single step of the this compound pathway are still under investigation, general principles observed in similar deoxysugar biosynthesis pathways suggest the involvement of common biological reducing agents and energy-carrying molecules. For instance, enzymes that catalyze reduction steps, such as ketoreductases, typically utilize nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a hydride donor. Similarly, methylation steps, often catalyzed by methyltransferases, commonly require S-adenosylmethionine (SAM) as the methyl group donor. The initial activation of glucose-1-phosphate to dTDP-glucose by glucose-1-phosphate thymidylyltransferase (RmlA) requires dTTP, and subsequent dehydrations catalyzed by dTDP-glucose-4,6-dehydratase (RmlB) are foundational steps for many deoxysugar pathways, including dTDP-L-mycarose. nih.govresearchgate.net

Substrate Promiscuity and Pathway Outcome

Research indicates that some enzymes within the this compound pathway exhibit a degree of substrate promiscuity, meaning they can accept and process a range of related substrates. For example, enzymes like the 5-epimerase (TylK) and the 4-ketoreductase (TylC2) in the biosynthesis of TDP-L-mycarose have demonstrated relaxed substrate specificity. acs.orgnih.gov This promiscuity can be advantageous, as it allows for the potential synthesis of novel sugar analogues by exploiting these enzymes' broader substrate acceptance. However, the precise outcome of the pathway, leading specifically to this compound, is often dictated by the absolute specificity of a particular enzyme acting earlier in the cascade. In the case of TDP-L-mycarose biosynthesis, the methyltransferase TylC3, involved in an early step, plays a critical role in ensuring the production of the correct final product. acs.orgnih.gov The ability to exploit this promiscuous substrate specificity could open avenues for producing new analogues of existing antibiotics or developing novel glycosylated compounds. acs.orgacs.org

Comprehensive Elucidation of the Enzymatic Cascade for this compound

The biosynthesis of this compound is a multi-step enzymatic process that converts glucose-1-phosphate into the activated dTDP-bound deoxysugar. While the complete cascade is complex and involves multiple enzymes, key steps and enzymes have been identified. The pathway generally starts with the activation of glucose-1-phosphate by glucose-1-phosphate thymidylyltransferase (RmlA) to form dTDP-glucose. nih.govresearchgate.netnih.gov This is followed by dehydration catalyzed by dTDP-glucose-4,6-dehydratase (RmlB), yielding dTDP-4-oxo-6-deoxy-D-glucose. nih.govresearchgate.netnih.gov Subsequent steps involve modifications such as epimerization, reduction, and methylation to achieve the final this compound structure.

Specific enzymes identified in the dTDP-L-mycarose pathway include:

TylC3: A methyltransferase, crucial for an early step that dictates pathway specificity. acs.orgnih.gov

TylK: Functions as a 5-epimerase. acs.orgnih.gov

TylC2: Acts as a 4-ketoreductase. acs.orgnih.gov

Data Tables

The following tables summarize key enzymes and intermediates involved in this compound biosynthesis based on available research.

Table 1: Key Enzymes in this compound Biosynthesis (Illustrative)

| Enzyme Name (Example) | Gene Name (Example) | General Function | Cofactor Requirement (Likely) | Relevant Pathway Step (General) |

| Glucose-1-phosphate thymidylyltransferase | RmlA | dTDP-glucose synthesis | dTTP | Activation of glucose-1-phosphate |

| dTDP-glucose-4,6-dehydratase | RmlB | Dehydration | NAD(P)H | Formation of dTDP-4-oxo-6-deoxy-D-glucose |

| Methyltransferase | TylC3 | Methylation | SAM | Early pathway specificity |

| 5-Epimerase | TylK | Epimerization | NAD(P)H | Conversion of intermediate |

| 4-Ketoreductase | TylC2 | Reduction of ketone to hydroxyl | NAD(P)H | Conversion of intermediate |

Note: Specific gene names and precise cofactor requirements may vary depending on the organism and specific research findings. SAM (S-adenosylmethionine) and NAD(P)H are common cofactors for methylation and reduction steps, respectively.

Table 2: Key Intermediates in this compound Biosynthesis

| Intermediate Name | Chemical Formula | Molecular Weight (approx.) | Role in Pathway |

| Glucose-1-phosphate | C₆H₁₃O₁₀P | 260.13 g/mol | Initial precursor, derived from general carbohydrate metabolism. |

| dTDP-glucose | C₁₅H₂₄N₂O₁₁P₂ | 470.31 g/mol | Activated form of glucose, product of RmlA. |

| dTDP-4-oxo-6-deoxy-D-glucose | C₁₅H₂₂N₂O₁₀P₂ | 450.29 g/mol | Key intermediate formed by dehydration of dTDP-glucose; precursor for various deoxysugars. |

| This compound | C₁₇H₂₈N₂O₁₄P₂ | 546.36 g/mol | The final activated deoxysugar nucleotide, essential for glycosylation in macrolide antibiotic biosynthesis. |

Compound List

this compound

Glucose-1-phosphate

dTDP-glucose

dTDP-4-oxo-6-deoxy-D-glucose

NADPH (Nicotinamide adenine dinucleotide phosphate)

SAM (S-adenosylmethionine)

dTTP (Deoxythymidine triphosphate)

TylK

TylC2

TylC3

RmlA

RmlB

RmlC

Enzymology of Mycarose Biosynthesis

Characterization of Key Enzymes

The biosynthesis of dTDP-beta-L-mycarose relies on several classes of enzymes, each playing a critical role in establishing the correct structure and stereochemistry of the sugar.

Nucleotidyltransferases are responsible for activating monosaccharides by attaching them to nucleoside diphosphates, typically deoxythymidine diphosphate (B83284) (dTDP) or uridine (B1682114) diphosphate (UDP). In the context of rare sugar biosynthesis, enzymes homologous to RmlA from Salmonella are often involved in the initial steps. RmlA is a glucose-1-phosphate thymidylyltransferase that catalyzes the formation of dTDP-glucose from α-d-glucose-1-phosphate and dTTP plos.orgnih.govnih.gov. This dTDP-glucose serves as the primary substrate for subsequent modifications leading to this compound. While RmlA itself is not directly involved in the deoxy-sugar modifications, its role in generating the activated dTDP-glucose precursor is fundamental to the pathway nih.govnih.gov. Research into RmlA homologs in various organisms highlights their conserved role in initiating NDP-sugar biosynthesis, often serving as regulatory points via feedback inhibition by downstream products nih.govacs.org.

Dehydratases are essential for the removal of hydroxyl groups, a hallmark of deoxy sugar biosynthesis. In the mycarose (B1676882) pathway, a key intermediate is dTDP-6-deoxy-4-keto-D-glucose. The formation of this intermediate likely involves a dehydratase activity that removes a hydroxyl group and introduces a double bond or a ketone. Enzymes homologous to RfbB, a dTDP-glucose 4,6-dehydratase found in rhamnose biosynthesis, are implicated in such transformations plos.orgbrenda-enzymes.org. These enzymes catalyze the conversion of dTDP-glucose to dTDP-4-dehydro-6-deoxy-D-glucose, a precursor to the 4-keto intermediate. While specific RfbB homologs for mycarose are not explicitly detailed in all sources, the general mechanism of deoxygenation via dehydration is a conserved feature in deoxy sugar pathways plos.orgbrenda-enzymes.org.

Mycarose is characterized by a methyl group at the C3 position. Methyltransferases are responsible for introducing this crucial modification. TylC3 from Streptomyces fradiae has been identified as a key methyltransferase in the biosynthesis of L-mycarose acs.orgnih.govpsu.edunih.gov. This enzyme catalyzes the C-3 methylation of a dTDP-linked sugar precursor, likely dTDP-6-deoxy-4-keto-D-glucose or a related intermediate, using S-adenosylmethionine (SAM) as the methyl donor wisc.edunih.gov. The high specificity of TylC3 is critical for directing the pathway towards L-mycarose production, as other enzymes in the pathway exhibit broader substrate specificity acs.orgnih.gov. Structural studies of related methyltransferases, such as TcaB9, provide insights into the catalytic mechanisms, involving conserved residues that interact with the sugar substrate and SAM cofactor wisc.edunih.gov.

The biosynthesis of L-mycarose requires the inversion of stereochemistry at specific carbon atoms, as the pathway typically starts from D-glucose derivatives. Epimerases are responsible for these stereochemical transformations. TylK has been characterized as a 5-epimerase involved in the mycarose biosynthetic pathway acs.orgnih.govnih.govacs.orgjst.go.jpmcgill.ca. It catalyzes the epimerization at the C5 position of a dTDP-linked sugar intermediate, contributing to the establishment of the L-configuration of mycarose. Research has shown that TylK, along with TylC2, exhibits relaxed substrate specificity, underscoring the importance of upstream enzymes like TylC3 for pathway fidelity acs.orgnih.gov.

Ketoreductases play a vital role in deoxy sugar biosynthesis by reducing ketone groups to hydroxyl groups, often following a dehydration step. TylC2 has been identified as an NAD+-dependent 4-ketoreductase in the mycarose pathway acs.orgnih.govacs.orgjst.go.jpmcgill.ca. This enzyme catalyzes the reduction of the ketone group at the C4 position of a precursor, such as dTDP-6-deoxy-4-keto-D-glucose, to form a hydroxyl group. Similar to TylK, TylC2 has demonstrated relaxed substrate specificity, highlighting the necessity for precise control by other enzymes in the pathway acs.orgnih.gov.

Isomerases are enzymes that rearrange atoms within a molecule, facilitating complex structural modifications. Tyl1a is recognized for its role as a 3,4-ketoisomerase in the biosynthesis of D-mycaminose, another sugar found in tylosin (B1662201), and is also implicated in pathways related to mycarose precursors researchgate.netnih.govresearchgate.netgenome.jp. It catalyzes the conversion of dTDP-4-keto-6-deoxy-D-glucose to dTDP-3-keto-6-deoxy-D-glucose, representing a significant rearrangement step. This enzyme's activity on various substrates, including CDP-linked sugars, has been documented, suggesting a role in generating diverse deoxy sugar intermediates researchgate.netnih.gov. The characterization of Tyl1a contributes to understanding the broader enzymatic toolkit for unusual sugar biosynthesis.

Compound List

this compound

dTDP-glucose

dTDP-6-deoxy-D-glucose

dTDP-6-deoxy-4-keto-D-glucose

dTDP-4-dehydro-6-deoxy-D-glucose

dTDP-3-keto-6-deoxy-D-glucose

dTDP-L-mycarose

α-d-glucose-1-phosphate

dTTP

S-adenosylmethionine (SAM)

dTDP-4-keto-6-deoxy-D-glucose

dTDP-3-amino-3,6-dideoxy-D-glucose

dTDP-3-amino-2,3,6-trideoxy-4-keto-D-glucose

dTDP-3-amino-2,3,6-trideoxy-4-keto-3-methyl-D-glucose

dTDP-6-deoxy-β-l-talose

demethyllactenocin

dTDP-4-keto-2,6-dideoxy-D-glucose

CDP-4-keto-6-deoxy-D-glucose

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Class | Example Enzyme(s) | Primary Role in Mycarose Biosynthesis | Key Substrate(s) | Key Product(s) |

| Nucleotidyltransferases | RmlA-homologs | Activation of glucose to dTDP-glucose; precursor formation. | α-d-glucose-1-phosphate, dTTP | dTDP-glucose |

| Dehydratases | RfbB-homologs | Removal of hydroxyl groups, leading to deoxy sugar intermediates. | dTDP-glucose | dTDP-4-dehydro-6-deoxy-D-glucose |

| Methyltransferases | TylC3 | Introduction of a methyl group at the C3 position. | dTDP-linked sugar precursor | C3-methylated dTDP-linked sugar |

| Epimerases | TylK | Inversion of stereochemistry at C5 to establish the L-configuration. | dTDP-linked sugar intermediate | C5-epimerized dTDP-linked sugar |

| Ketoreductases | TylC2 | Reduction of the ketone group at C4 to a hydroxyl group. | dTDP-6-deoxy-4-keto-D-glucose | dTDP-6-deoxy-D-glucose derivative |

| Isomerases | Tyl1a | Rearrangement of the sugar backbone, e.g., converting a 4-keto to a 3-keto intermediate. | dTDP-4-keto-6-deoxy-D-glucose | dTDP-3-keto-6-deoxy-D-glucose |

| Glycosyltransferases | TylCV (TylC5/TylCV) | Attachment of the activated this compound to the macrolide aglycone (e.g., demethylmacrocin). | This compound, Demethyllactenocin | dTDP, Demethylmacrocin |

Genetic Basis and Regulation of Dtdp Beta L Mycarose Biosynthesis

Identification and Organization of Biosynthetic Gene Clusters

The genes responsible for dTDP-beta-L-mycarose biosynthesis are often found within the larger biosynthetic gene clusters (BGCs) of macrolide antibiotics. Prominent examples include the tyl gene cluster in Streptomyces fradiae, the producer of tylosin (B1662201), and the ery gene cluster in Saccharopolyspora erythraea, responsible for erythromycin (B1671065) production nih.govmicrobiologyresearch.orgresearchgate.net. These clusters are typically organized into operons or regulons that encode not only the polyketide synthases (PKS) responsible for the macrolactone aglycone but also the enzymes required for the synthesis and attachment of deoxysugar moieties like this compound microbiologyresearch.orggenome.jp. The organization can be complex, with genes for sugar biosynthesis and modification located on either side of the core PKS genes, facilitating coordinated expression microbiologyresearch.org.

Functional Annotation of Genes Encoding Mycarose (B1676882) Pathway Enzymes

The pathway to this compound begins with the common precursor glucose-1-phosphate, which is converted through a series of enzymatic steps involving deoxygenation, epimerization, reduction, and methylation. Key enzymes and their corresponding genes identified in various macrolide BGCs include:

TDP-glucose synthase: This enzyme activates glucose-1-phosphate by transferring a thymidine (B127349) monophosphate (TMP) moiety, forming dTDP-glucose. Genes like rfbA and rfbB (also found in E. coli and utilized in mycarose pathway reconstructions), oleS from Streptomyces antibioticus, and mtmD from the mithramycin pathway have been implicated in this step acs.orgnih.govnih.govportlandpress.com.

TDP-glucose-4,6-dehydratase: This enzyme catalyzes the dehydration of dTDP-glucose to dTDP-4-oxo-6-deoxy-D-glucose, a crucial intermediate. Genes such as rfbB, rmlB, and oleE are known to encode this activity acs.orgnih.govportlandpress.comgenome.jpresearchgate.net.

TDP-4-oxo-6-deoxy-D-glucose 3,5-epimerase: This enzyme modifies the C-3 and C-5 positions of the intermediate, leading to the formation of dTDP-3-oxo-6-deoxy-D-glucose. Genes like tylJ, oleL, and eryBVII have been identified as encoding epimerase functions involved in deoxysugar biosynthesis microbiologyresearch.orgnih.govgenome.jp.

TDP-4-keto-6-deoxy-D-glucose reductase and C-methyltransferase: The final steps to this compound involve reduction of the C-4 keto group and methylation at the C-3 position. Enzymes such as Tyl1a (a 4-ketoreductase) and TylC3 (a methyltransferase) from S. fradiae are critical for tylosin's mycarose component nih.govportlandpress.comnih.gov. Similarly, genes like eryBIV (reductase) and eryBIII (methyltransferase) are found in the erythromycin cluster microbiologyresearch.orgasm.org. In some pathways, such as mithramycin biosynthesis, a single enzyme (e.g., MtmC) can exhibit bifunctional activity, performing both C-4 ketoreduction and C-3 methylation researchgate.net.

Glycosyltransferase: Finally, a specific glycosyltransferase, such as TylCV or EryBV, is responsible for transferring the activated this compound to the macrolide aglycone microbiologyresearch.orggenome.jpgenome.jp.

Table 1: Key Genes and Enzymes in this compound Biosynthesis (Examples)

| Gene Name(s) (Examples) | Enzyme Function | Starting Substrate | Product | Source Organism (Example) | KEGG Orthology |

| rfbA, rfbB, oleS | TDP-glucose synthase | Glucose-1-phosphate | TDP-glucose | E. coli, S. antibioticus | K00973 |

| rfbB, rmlB, oleE | TDP-glucose-4,6-dehydratase | TDP-glucose | TDP-4-oxo-6-deoxy-D-glucose | E. coli, S. antibioticus | K01710 |

| tylJ, oleL, eryBVII | TDP-4-oxo-6-deoxy-D-glucose 3,5-epimerase | TDP-4-oxo-6-deoxy-D-glucose | TDP-3-oxo-6-deoxy-D-glucose | S. fradiae, S. antibioticus | K13312, K12451 |

| tyl1a, eryBIV, mtmU | TDP-4-keto-6-deoxy-D-glucose reductase | TDP-4-oxo-6-deoxy-D-glucose | TDP-mycarose precursor | S. fradiae, S. erythraea | K00067, K13306 |

| tylC3, eryBIII, mtmC | C-methyltransferase | TDP-mycarose precursor | TDP-beta-L-mycarose | S. fradiae, S. erythraea | K12710 |

| tylCV, eryBV | Glycosyltransferase | TDP-beta-L-mycarose | N/A (attaches sugar to aglycone) | S. fradiae, S. erythraea | K15994 |

Transcriptional Regulation of Mycarose Biosynthesis

The precise transcriptional regulation of this compound biosynthesis is complex and can involve various regulatory elements. While specific regulatory genes directly controlling the mycarose pathway genes are not always explicitly detailed, it is understood that these genes are often co-regulated with the PKS genes within the macrolide BGCs. Some studies suggest the involvement of extracytoplasmic function (ECF) sigma factors in the regulation of secondary metabolism in Streptomyces, which could influence the expression of deoxysugar pathways researchgate.net. Furthermore, metabolic engineering approaches using CRISPR interference (CRISPRi) to repress competing pathways, such as glycolysis and the TDP-L-rhamnose pathway, have been shown to promote TDP-L-mycarose biosynthesis, indicating indirect regulatory control through metabolic flux redirection nih.gov.

Comparative Genomics of Mycarose Biosynthesis Pathways across Microorganisms

Comparative genomic analyses reveal conserved enzymatic steps and gene families across different deoxysugar biosynthesis pathways, including that of this compound. While the specific gene clusters and their organization may vary between producing organisms, the core enzymatic functions—such as TDP-glucose synthesis, dehydration, epimerization, and reduction—are often carried out by homologous enzymes. For instance, the early steps involving TDP-glucose and its subsequent dehydration to TDP-4-oxo-6-deoxy-D-glucose are common to the biosynthesis of several deoxysugars, including L-rhamnose, L-oleandrose, and D-desosamine nih.govportlandpress.comgenome.jp. Variations in specific enzymes, such as the reductases and methyltransferases, lead to the diversity of deoxysugars produced.

Evolutionary Aspects of Deoxysugar Biosynthetic Enzymes

The enzymes involved in deoxysugar biosynthesis exhibit significant evolutionary relationships, often sharing sequence homology with enzymes found in other carbohydrate metabolic pathways or in the biosynthesis of different deoxysugars. This suggests a common evolutionary origin and potential for gene duplication, divergence, and horizontal gene transfer events that have contributed to the vast array of deoxysugars found in natural products. For example, genes encoding epimerases and dehydratases in mycarose biosynthesis show similarities to enzymes involved in the biosynthesis of other deoxysugars like L-oleandrose, L-rhamnose, and even components of lipopolysaccharide biosynthesis microbiologyresearch.orgnih.govportlandpress.comgenome.jp. The presence of bifunctional enzymes, such as MtmC, also highlights evolutionary streamlining and adaptation within these pathways researchgate.net. The study of these enzymes provides insights into the evolution of metabolic pathways and the diversification of natural products.

Compound List:

this compound

Tylosin

Erythromycin

Glucose-1-phosphate

TDP-glucose

TDP-4-oxo-6-deoxy-D-glucose

TDP-3-oxo-6-deoxy-D-glucose

D-mycarose

D-olivose

L-oleandrose

D-desosamine

TDP-L-rhamnose

TDP-L-daunosamine

Structural Biology of Dtdp Beta L Mycarose Biosynthetic Enzymes

X-ray Crystallography and Cryo-EM Studies of Enzymes (e.g., TylC3/TcaB9 analogs)

High-resolution structural data from X-ray crystallography have been instrumental in elucidating the molecular architecture of enzymes involved in deoxysugar biosynthesis. A notable example is TcaB9, a C-3'-methyltransferase from Micromonospora chalcea involved in the biosynthesis of D-tetronitrose, which serves as a structural and functional analog for TylC3, the C-methyltransferase in the dTDP-L-mycarose pathway. wisc.edu The crystal structure of TcaB9 was determined to 1.5 Å resolution in complex with S-adenosylhomocysteine (SAH), the demethylated product of the methyl donor S-adenosylmethionine (SAM), and its dTDP-linked sugar product. wisc.edu

The TcaB9 structure reveals a monomeric enzyme with three distinct domains:

N-terminal domain: This domain contains a zinc ion coordinated by four cysteine residues, suggesting a structural role. wisc.edu

Middle domain: This domain adopts the canonical SAM-binding fold, characterized by a seven-stranded mixed β-sheet flanked by α-helices, and is responsible for binding the SAM cofactor. wisc.edu

C-terminal domain: This domain also features a seven-stranded β-sheet and appears to be related to the middle domain by a two-fold rotational axis, hinting at a gene duplication event in its evolutionary history. wisc.edu

While cryo-electron microscopy (cryo-EM) has become a powerful tool for structural biology, its application specifically to the enzymes of the dTDP-beta-L-mycarose pathway is not extensively documented in the provided search results. However, cryo-EM has been successfully used to study large protein complexes, including those in polyketide synthesis, which often interfaces with deoxysugar pathways. nih.govnih.gov

Active Site Architecture and Catalytic Residues

The active site of dTDP-sugar modifying enzymes is a highly specialized microenvironment where catalysis occurs. In TcaB9, the active site is located in a cleft between the middle and C-terminal domains. wisc.edu The crystal structure of TcaB9 complexed with its product provides a detailed view of the residues crucial for substrate binding and catalysis. Key residues in the active site of TcaB9 include His181, Tyr222, Glu224, and His225. wisc.edu These residues are highly conserved among C-3' sugar methyltransferases. wisc.edu

The proposed catalytic mechanism for C-3' methylation, based on the TcaB9 structure and its homology to TylC3, involves the abstraction of a proton from the C-3' position of the dTDP-sugar substrate by an enzymatic base. wisc.edu This generates an enediolate intermediate that then performs a nucleophilic attack on the methyl group of SAM in an SN2 displacement reaction. wisc.edu The structure suggests that His225 plays a critical role in stabilizing this enolate intermediate. wisc.edu The precise identity of the active site base that initiates the reaction is a subject of ongoing investigation, with His181, Tyr222, and Glu224 being potential candidates. wisc.edu

The dTDP-D-glucose 4,6-dehydratases, such as RmlB, which catalyze the initial step in many deoxysugar biosynthetic pathways, also have well-characterized active sites. researchgate.netnih.gov These enzymes belong to the short-chain dehydrogenase/reductase (SDR) superfamily and utilize a conserved Tyr-xxx-Lys catalytic triad. nih.gov A conserved tyrosine residue is implicated as a catalytic acid or base in the dehydration mechanism. nih.gov

Conformational Changes during Catalysis (e.g., dTDP-sugar conformational changes by VinC)

Enzymatic catalysis is a dynamic process often involving significant conformational changes in both the enzyme and the substrate. The binding of the nucleotide-sugar substrate can induce conformational shifts in the enzyme to create a catalytically competent active site. For instance, in some dTDP-D-glucose 4,6-dehydratases, a conserved tyrosine residue is observed to be splayed away from the active site in the apo form, suggesting that a major conformational change is necessary upon substrate binding to bring this catalytic residue into the correct position. nih.gov

The substrate itself can also undergo conformational changes during the reaction. The glycosyltransferase VinC, which is involved in the biosynthesis of the antibiotic vicenistatin, exhibits broad substrate specificity and can accept both α- and β-anomers of dTDP-2-deoxy-D-sugars. researchgate.net The formation of an axially oriented glycosidic bond from an equatorially oriented dTDP-sugar has been proposed to occur through a conformational change of the dTDP-sugar to a boat conformation within the enzyme's active site during the glycosyl transfer reaction. researchgate.net Similarly, studies on dTDP-D-glucose dehydratase (RmlB) have shown that the nicotinamide (B372718) ring of the NADH cofactor adopts a bent, boat-like conformation when bound in the active site, which is believed to fine-tune its redox potential. researchgate.net

Protein-Protein Interactions within the Biosynthetic Pathway

The biosynthesis of complex natural products like tylosin (B1662201) often involves the coordinated action of multiple enzymes that may form transient or stable complexes. nih.gov These protein-protein interactions are crucial for efficient substrate channeling and to prevent the diffusion of unstable intermediates.

In the biosynthesis of L-mycarose in Micromonospora megalomicea, the C3-ketoreductase activity was found to require the formation of a heterodimeric complex between two homologous proteins, MegBIIa and MegBIIb. researchgate.netconicet.gov.ar Neither protein was fully active on its own, but when combined, they formed a stable 1:1 complex that could efficiently catalyze the reduction step. researchgate.net This requirement for a heterodimeric complex highlights a layer of regulation and specificity within the pathway.

While direct structural evidence for multi-enzyme complexes in the this compound pathway from Streptomyces fradiae is limited in the provided results, the concept of "molecular assembly lines" is well-established for polyketide synthases (PKSs), which are responsible for synthesizing the macrolide core of antibiotics like tylosin. nih.gov The enzymes of the deoxysugar pathway must interact with the PKS-associated glycosyltransferases to attach the sugar moieties to the aglycone. For example, the glycosyltransferase EryBV from the erythromycin (B1671065) pathway, which is homologous to enzymes in the tylosin pathway, transfers the mycarose (B1676882) sugar onto the macrolide core. plos.org The efficiency of this transfer likely depends on specific protein-protein interactions between the glycosyltransferase and the PKS or the acyl carrier protein (ACP) holding the nascent polyketide chain.

Furthermore, interactions can also be observed with proteins outside the direct biosynthetic pathway. For instance, the antibiotic tylosin has been shown to interact directly with the CysM protein in Streptococcus suis, influencing its secondary structure and inhibiting its function in cysteine biosynthesis. frontiersin.org While this is an example of the antibiotic's mode of action rather than its biosynthesis, it underscores the importance of protein-ligand and protein-protein interactions.

Structure-Guided Engineering for Modified Sugar Production

The detailed structural and mechanistic understanding of this compound biosynthetic enzymes opens up exciting possibilities for protein engineering to produce novel or modified sugar structures. nih.gov By altering the active site residues or other structural elements that govern substrate specificity and catalytic activity, it is possible to create enzymes with new functionalities. royalsocietypublishing.organu.edu.au This approach, known as structure-guided engineering, has been successfully applied to various enzyme classes, including glycosyltransferases and methyltransferases. royalsocietypublishing.orgnih.gov

For example, by identifying key residues in the active site of a glycosyltransferase, one could perform site-directed mutagenesis to broaden its substrate specificity, allowing it to accept different nucleotide-sugar donors or aglycone acceptors. researchgate.netroyalsocietypublishing.org This could lead to the "glycodiversification" of natural products, generating analogs with potentially improved therapeutic properties. nih.gov The promiscuity of some enzymes in the mycarose pathway, such as the C5-epimerase (TylK) and the C4-ketoreductase (TylC2), has already been noted, suggesting they are good candidates for such engineering efforts. nih.gov

Structure-guided engineering can also be used to alter the catalytic function of an enzyme. For instance, by modifying the active site of a methyltransferase like TylC3, it might be possible to introduce different alkyl groups or to alter the stereochemical outcome of the reaction. The structural information from TcaB9 provides a valuable template for designing such mutations in TylC3. wisc.edu The ultimate goal of these engineering efforts is to create a toolbox of biocatalysts that can be used in combinatorial biosynthesis to generate libraries of novel glycosylated compounds for drug discovery. nih.govnih.gov

Role of Dtdp Beta L Mycarose in Glycosyltransferase Reactions

Mycarose (B1676882) as a Glycosyl Donor for Macrolide Aglycones

dTDP-beta-L-mycarose serves as the activated glycosyl donor for the deoxyhexose sugar L-mycarose in the biosynthesis of numerous macrolide antibiotics, including well-known compounds like erythromycin (B1671065) and tylosin (B1662201) plos.orgnih.govrsc.organnualreviews.org. This essential sugar moiety is transferred from the nucleotide diphosphate (B83284) sugar to specific hydroxyl groups on the macrolide aglycone, which is the large macrocyclic lactone core of these compounds plos.orgnih.govrsc.org. This glycosylation step is crucial for the biological activity of many macrolide antibiotics oup.com. For instance, in the biosynthesis of erythromycin, this compound donates the mycarose sugar to the C3-OH position of the deoxyerythronolide aglycone rsc.org.

Characterization of Mycarosyltransferases (e.g., TylCV, VinC, EryBV)

The enzymatic machinery responsible for attaching mycarose to macrolide aglycones comprises specific enzymes known as mycarosyltransferases. Prominent examples include Erythronolide mycarosyltransferase (EryBV) from Saccharopolyspora erythraea, which is directly involved in the transfer of mycarose to erythronolide B uniprot.org. Another relevant enzyme is Vicenisaminyltransferase (VinC), identified in the biosynthesis of vicenistatin, which has demonstrated the capacity to utilize dTDP-L-mycarose as a glycosyl donor nih.govacs.org. TylosIn glycosyltransferase (TylCV) is also cited as an example of a mycarosyltransferase involved in tylosin biosynthesis, though its precise role in mycarose transfer to macrolide aglycones may differ or be less characterized in the provided snippets compared to EryBV and VinC plos.org.

Substrate Scope and Acceptor Specificity of Glycosyltransferases

The specificity of mycarosyltransferases dictates which aglycones they can glycosylate. EryBV demonstrates a clear preference for erythronolide B as its acceptor substrate, catalyzing the formation of 3-alpha-L-mycarosylerythronolide B uniprot.org. In contrast, VinC exhibits a broader substrate scope, accepting various dTDP-2-deoxy-D-sugars, including mycarose, digitoxose, olivose, and 2-deoxyglucose, and transferring them to vicenilactam nih.govacs.org. This indicates that while some mycarosyltransferases are highly specific, others, like VinC, can accommodate a range of sugar donors and acceptor molecules.

Regioselectivity and Stereoselectivity of Glycosylation

The precise location and orientation of sugar attachment are critical aspects of glycosyltransferase activity. EryBV specifically targets the C3-OH group of erythronolide B, forming an alpha-L glycosidic linkage rsc.orguniprot.org. VinC has shown the ability to catalyze glycosyl transfer from both the alpha- and beta-anomers of dTDP-L-mycarose, resulting in the formation of beta-glycosides from alpha-anomers and alpha-glycosides from beta-anomers, respectively nih.govacs.org. This suggests that VinC can exhibit variable stereoselectivity depending on the anomeric configuration of the donor. The mechanism for VinC's formation of an axially oriented glycosidic bond from an equatorially oriented dTDP-sugar may involve a conformational change of the sugar donor to a boat conformation during the transfer reaction nih.govacs.org.

Mechanistic Studies of Glycosyl Transfer

Glycosyltransferases mediate the transfer of sugar moieties from activated nucleotide sugar donors, such as this compound, to acceptor molecules tutorchase.combioninja.com.aulibretexts.orgtutorchase.comlibretexts.orgbiorxiv.orgsavemyexams.comresearchgate.netbiorxiv.org. The catalytic process relies on the precise interaction between the enzyme's active site and its substrates tutorchase.combioninja.com.aulibretexts.orgtutorchase.comlibretexts.orgbiorxiv.orgsavemyexams.comresearchgate.netbiorxiv.org. The active site's unique three-dimensional structure, dictated by the amino acid sequence, determines the enzyme's specificity for both the sugar donor and the acceptor molecule tutorchase.combioninja.com.aulibretexts.orgtutorchase.comlibretexts.orgbiorxiv.orgsavemyexams.comresearchgate.netbiorxiv.org. Upon binding, an enzyme-substrate complex is formed, lowering the activation energy required for the glycosidic bond formation tutorchase.combioninja.com.aulibretexts.orglibretexts.orgsavemyexams.com. The transfer involves the release of the nucleotide diphosphate (dTDP) and the formation of the glycosylated product uniprot.org. While specific detailed mechanisms for all mycarosyltransferases are complex, the general principle involves precise molecular recognition and catalytic action within the active site.

Engineering Glycosyltransferases for Novel Glycoconjugate Formation

The inherent specificity of glycosyltransferases can be modulated through engineering strategies, providing avenues for the creation of novel glycoconjugates with tailored properties biorxiv.orgresearchgate.netpnas.org. Techniques such as directed evolution and rational design allow for the modification of these enzymes to alter their substrate scope, acceptor specificity, regioselectivity, or stereoselectivity biorxiv.orgresearchgate.netpnas.org. By re-engineering mycarosyltransferases, researchers can develop biocatalysts capable of glycosylating non-native aglycones or forming new types of glycosidic linkages, thereby expanding the diversity of accessible glycosylated natural products and synthetic compounds biorxiv.orgresearchgate.netpnas.org. This capability is significant for synthetic biology and the development of new pharmaceuticals.

Enzyme Properties in Mycarose Transfer

| Enzyme Name | Source Organism | Typical Glycosyl Donor | Typical Acceptor | Regioselectivity | Stereoselectivity | Notes |

| Erythronolide mycarosyltransferase (EryBV) | Saccharopolyspora erythraea | This compound | Erythronolide B | C3-OH | alpha-L | Also accepts dTDP-beta-L-cladinose uniprot.org. |

| Vicenisaminyltransferase (VinC) | Streptomyces sp. | dTDP-L-mycarose (alpha/beta) | Vicenilactam | Not specified | alpha or beta | Exhibits broad substrate specificity for dTDP-2-deoxy-D-sugars nih.govacs.org. |

| TylosIn glycosyltransferase (TylCV) | Streptomyces sp. (Tylosin pathway) | This compound (implied) | Macrolide aglycones (implied) | Not specified | Not specified | Mentioned as an example of a mycarosyltransferase involved in tylosin biosynthesis plos.org. |

Metabolic Engineering and Synthetic Biology Approaches for Dtdp Beta L Mycarose Production

Heterologous Expression of Mycarose (B1676882) Biosynthetic Pathways in Model Hosts (e.g., Escherichia coli)

The biosynthesis of dTDP-L-mycarose from the common precursor TDP-D-glucose involves a six-step enzymatic pathway. nih.gov Researchers have successfully expressed the genes responsible for this pathway from their native producers, such as Streptomyces fradiae (the producer of tylosin) and Saccharopolyspora erythraea, in the model host Escherichia coli. nih.govnih.gov E. coli is a preferred host for heterologous expression due to its well-understood genetics, rapid growth, and established fermentation processes. nih.gov

The mycarose biosynthetic gene cluster includes genes encoding for a 4,6-dehydratase, a 2-dehydrase, a 3-reductase, a C-3 methyltransferase, a C-5 epimerase, and a C-4 reductase. nih.gov For instance, the pathway from S. fradiae involves the enzymes TylA2, TylX3, TylC1, TylC3, TylK, and TylC2. nih.govnih.gov These genes, along with glycosyltransferases that attach the mycarose unit to an aglycone, have been assembled into expression plasmids and introduced into E. coli strains. nih.gov This enables the de novo biosynthesis of glycosylated products, such as 3-O-α-mycarosylerythronolide B (MEB), by providing the necessary sugar donor. nih.govnih.gov The successful heterologous expression of these pathways in E. coli serves as a foundational platform for further optimization to improve yields. nih.gov

Pathway Optimization Strategies

To improve the production of dTDP-beta-L-mycarose and subsequent glycosylated compounds in E. coli, various metabolic engineering strategies have been employed. These focus on increasing the flux towards the target molecule by addressing precursor availability, overcoming rate-limiting steps, and eliminating metabolic pathways that compete for essential substrates. nih.govnih.gov

One key strategy involves blocking pathways that compete for G1P. nih.gov This approach drives the biosynthesis of dTDP-L-mycarose by increasing the carbon flux at the G1P node. nih.gov

Identifying and alleviating bottlenecks within the heterologous pathway is crucial for enhancing production. biorxiv.org The conversion of G1P to TDP-D-glucose, the entry point into the mycarose-specific pathway, is catalyzed by glucose-1-phosphate thymidylyltransferase (RfbA) and the subsequent dehydration is catalyzed by TDP-D-glucose 4,6-dehydratase (RfbB). nih.govnih.gov These initial steps have been identified as potential rate-limiting points.

Research has shown that overexpressing the genes rfbA and rfbB can significantly increase the production of mycarose-glycosylated products. nih.gov In one study, the overexpression of rfbA and rfbB led to a further increase in 3-O-α-mycarosylerythronolide B (MEB) production from 41.2 mg/L to 48.3 mg/L, demonstrating the effectiveness of this strategy. nih.gov This approach ensures that the increased pool of G1P is efficiently converted into the downstream intermediates of the mycarose pathway. nih.gov

In E. coli, G1P and its precursor G6P are utilized in several native metabolic pathways, which compete with the heterologous mycarose biosynthesis pathway. nih.gov Key competing pathways include glycolysis (via phosphoglucose (B3042753) isomerase, pgi), the pentose (B10789219) phosphate (B84403) pathway (via glucose-6-phosphate dehydrogenase, zwf), and the conversion of G1P to UDP-glucose (via yihX). nih.gov

Systematic deletion of the genes encoding the enzymes for these competing pathways has proven to be a highly effective strategy. nih.gov Knocking out pgi, zwf, and yihX individually was shown to enhance MEB production. nih.gov A combinatorial deletion approach, creating double and triple knockout strains, yielded even more significant improvements. The triple knockout strain (ΔpgiΔzwfΔyihX) resulted in a 9.8-fold increase in MEB titer, reaching 41.2 mg/L compared to the parental strain. nih.govnih.gov This demonstrates that redirecting the carbon flux from central metabolism towards the desired biosynthetic pathway by eliminating competing routes is a powerful optimization strategy. nih.gov

| Engineered Strain | Genotype Modification | MEB Titer (mg/L) | Fold Increase vs. Parental Strain |

|---|---|---|---|

| BAP230 | Parental Strain | 4.2 | 1.0 |

| QC7 | ΔpgiΔzwf | 35.1 | 8.4 |

| QC13 | ΔpgiΔzwfΔyihX | 41.2 | 9.8 |

Chemoenzymatic Synthesis of this compound and Analogs

Chemoenzymatic synthesis offers an alternative to purely cell-based production, combining the specificity of enzymes with the flexibility of chemical synthesis. nih.gov This approach is particularly valuable for producing nucleotide sugars like this compound, which can be unstable and difficult to prepare through traditional chemical methods due to the facile loss of the TDP group. nih.gov Enzymatic synthesis provides high regio- and stereo-specificity, which is often difficult to achieve chemically. nih.gov

A highly efficient method for the enzymatic synthesis of this compound is the use of one-pot, multi-enzyme cascade reactions. nih.govrsc.org This strategy involves combining all the necessary enzymes in a single reaction vessel, allowing the sequential conversion of a simple starting material to the final product without the need to isolate intermediates. nih.gov This approach is environmentally benign, minimizes waste, and avoids the degradation of unstable intermediates. nih.gov

Researchers have successfully developed a two-stage, one-pot synthesis of dTDP-L-mycarose starting from inexpensive precursors like glucose-1-phosphate and thymidine (B127349). nih.govnih.gov This system utilizes a total of eleven enzymes: six from E. coli or S. typhi to generate TDP-D-glucose from the precursors, and the five biosynthetic enzymes from S. fradiae (or their homologs) to convert TDP-D-glucose into TDP-L-mycarose. nih.govnih.gov The reaction requires co-substrates such as NADPH and S-adenosyl-L-methionine (SAM). nih.gov This one-pot operation achieved a 16% yield of dTDP-L-mycarose, demonstrating the feasibility of this complex enzymatic cascade for producing valuable and unstable sugar derivatives. nih.gov

| Stage | Enzyme | Function | Source Organism |

|---|---|---|---|

| Stage 1: TDP-D-glucose synthesis | Thymidine kinase (TK) | Thymidine → TMP | E. coli |

| Thymidylate kinase (TMK) | TMP → TDP | E. coli | |

| Nucleoside diphosphate (B83284) kinase (NDK) | TDP → TTP | E. coli | |

| Pyruvate (B1213749) kinase (PK) | ATP Regeneration | E. coli | |

| Glucose-1-phosphate thymidylyltransferase (RfbA/TylA1) | G1P + TTP → TDP-D-glucose | S. typhi / S. fradiae | |

| TDP-glucose 4,6-dehydratase (RfbB/TylA2) | TDP-D-glucose → TDP-4-keto-6-deoxy-D-glucose | S. typhi / S. fradiae | |

| Stage 2: Mycarose synthesis | 2-dehydrase (TylX3) | C-2 deoxygenation intermediate formation | S. fradiae |

| 3-reductase (TylC1) | C-3 reduction | S. fradiae | |

| C-3 methyltransferase (TylC3) | C-3 methylation | S. fradiae | |

| 5-epimerase (TylK) | C-5 epimerization | S. fradiae | |

| 4-reductase (TylC2) | C-4 reduction to form dTDP-L-mycarose | S. fradiae |

Enzymatic Synthesis of dTDP-Activated Sugar Nucleotides

The in vitro enzymatic synthesis of dTDP-β-L-mycarose offers a powerful alternative to complex chemical methods, leveraging the high regio- and stereo-specificity of biosynthetic enzymes. researchgate.net This biocatalytic approach typically starts from readily available precursors and proceeds through a series of enzymatic reactions that mimic the natural biosynthetic pathway. A common strategy involves a two-stage, one-pot synthesis which is both efficient and minimizes the need for purification of unstable intermediates. researchgate.netCurrent time information in Shropshire, GB.

The synthesis commences with the generation of thymidine 5'-triphosphate (TTP) from thymidine. This is achieved through successive phosphorylations catalyzed by a cocktail of enzymes: thymidine kinase (TK), thymidylate kinase (TMK), and nucleoside diphosphate kinase (NDK). An ATP regeneration system, often employing pyruvate kinase (PK), is included to replenish the ATP consumed during these phosphorylation steps. Current time information in Shropshire, GB.

Once TTP is formed, the pathway to dTDP-β-L-mycarose begins with the conversion of α-D-glucose-1-phosphate to dTDP-α-D-glucose. Current time information in Shropshire, GB. This reaction is catalyzed by glucose-1-phosphate thymidylyltransferase (also known as RfbA or TylA1). researchgate.netresearchgate.net The resulting dTDP-α-D-glucose is then converted to the key intermediate, dTDP-4-keto-6-deoxy-α-D-glucose, by the action of dTDP-D-glucose 4,6-dehydratase (RfbB or TylA2). researchgate.net

From this central intermediate, a cascade of five subsequent enzymatic reactions, catalyzed by enzymes from the mycarose biosynthetic gene cluster (often from Streptomyces fradiae, the producer of tylosin), leads to the final product. Current time information in Shropshire, GB. These enzymes are TylX3 (a 2-dehydrase), TylC1 (a 3-reductase), TylC3 (a C3-methyltransferase), TylK (a 5-epimerase), and TylC2 (a 4-ketoreductase). researchgate.netCurrent time information in Shropshire, GB. The entire enzymatic cascade can be performed in a single reaction vessel, demonstrating the robustness of this one-pot synthesis approach. Current time information in Shropshire, GB. The final yield of dTDP-β-L-mycarose from glucose-1-phosphate using this chemoenzymatic method has been reported to be 16%. Current time information in Shropshire, GB.

| Enzyme Class | Enzyme Name (Example) | Function in dTDP-β-L-mycarose Synthesis |

| Kinase | Thymidine Kinase (TK) | Phosphorylation of thymidine |

| Kinase | Thymidylate Kinase (TMK) | Phosphorylation of thymidine monophosphate |

| Kinase | Nucleoside Diphosphate Kinase (NDK) | Phosphorylation of thymidine diphosphate |

| Kinase | Pyruvate Kinase (PK) | ATP regeneration |

| Nucleotidyltransferase | Glucose-1-phosphate thymidylyltransferase (RfbA/TylA1) | Formation of dTDP-α-D-glucose |

| Dehydratase | dTDP-D-glucose 4,6-dehydratase (RfbB/TylA2) | Formation of dTDP-4-keto-6-deoxy-α-D-glucose |

| Dehydrase | TylX3 | C-2 deoxygenation |

| Reductase | TylC1 | C-3 reduction |

| Methyltransferase | TylC3 | C-3 methylation |

| Epimerase | TylK | C-5 epimerization |

| Reductase | TylC2 | C-4 reduction |

Glycoengineering and Glycodiversification using Mycarose Biosynthesis

The enzymatic machinery of the dTDP-β-L-mycarose biosynthetic pathway provides a versatile toolkit for glycoengineering and glycodiversification. By exploiting the substrate promiscuity of certain enzymes and combining biosynthetic pathways, novel sugar derivatives and hybrid natural products can be generated.

Generation of Unnatural Mycarose Derivatives

The potential for creating unnatural mycarose derivatives stems from the relaxed substrate specificity of some of the later enzymes in the biosynthetic pathway. nih.gov Specifically, the 5-epimerase (TylK) and the 4-ketoreductase (TylC2) have been shown to exhibit promiscuity, meaning they can act on substrates other than their natural ones. nih.gov

This enzymatic flexibility opens up the possibility of feeding the pathway with synthetic analogues of the natural intermediates. If these unnatural substrates are accepted by the downstream enzymes, it would lead to the production of novel dTDP-activated mycarose derivatives with altered stereochemistry or substitutions. The generation of such derivatives is a key step in creating novel glycosylated natural products with potentially altered or improved biological activities. The production of these unnatural sugar donors is crucial for subsequent transfer to aglycones by glycosyltransferases in chemoenzymatic synthesis strategies.

Biosynthesis of Hybrid Natural Products

Metabolic engineering strategies have successfully demonstrated the biosynthesis of hybrid natural products incorporating mycarose in heterologous hosts like Escherichia coli. A notable example is the de novo biosynthesis of 3-O-α-mycarosylerythronolide B (MEB), a glycosylated precursor to the antibiotic erythromycin (B1671065). nih.gov

This was achieved by introducing the genes for the TDP-L-mycarose biosynthetic pathway from Saccharopolyspora erythraea into an E. coli strain engineered to produce the aglycone erythronolide B. nih.gov The study highlighted that the supply of the unusual sugar, dTDP-L-mycarose, is often a limiting factor in the production of such glycosylated compounds. nih.gov To address this bottleneck, various metabolic engineering strategies were employed, including:

Blocking competing pathways: Deletion of genes involved in pathways that compete for the precursor glucose-1-phosphate. nih.gov

Overexpression of key enzymes: Increasing the expression of enzymes such as glucose-1-phosphate thymidylyltransferase (rfbA) and dTDP-glucose-4,6-dehydratase (rfbB) to enhance the flux towards dTDP-L-mycarose. nih.gov

CRISPRi-mediated gene repression: Repressing pathways that divert intermediates away from mycarose biosynthesis, such as the TDP-L-rhamnose pathway. nih.gov

These approaches demonstrate the potential to engineer microbial hosts for the efficient production of valuable hybrid natural products glycosylated with mycarose.

Analytical Methodologies for Pathway Intermediates and Products (e.g., NMR, MS, FPLC)

The analysis and purification of dTDP-β-L-mycarose and its biosynthetic intermediates rely on a combination of chromatographic and spectroscopic techniques.

Fast Protein Liquid Chromatography (FPLC) is a key technique for the purification of dTDP-β-L-mycarose from enzymatic synthesis reaction mixtures. Current time information in Shropshire, GB. Anion-exchange chromatography, for instance using a MonoQ column, is effective in separating the negatively charged sugar nucleotide from other reaction components. Current time information in Shropshire, GB. The product is typically eluted using a salt gradient, such as ammonium (B1175870) bicarbonate. Current time information in Shropshire, GB. Subsequent desalting can be performed using size-exclusion chromatography, for example, with a Sephadex G-10 column. Current time information in Shropshire, GB.

High-Performance Liquid Chromatography (HPLC) is routinely used for the analysis of reaction progress and for the quantification of the product. nih.gov By comparing the retention time of the synthesized product with that of a known standard, the formation of dTDP-L-mycarose can be confirmed. nih.gov

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry, is employed to confirm the identity of the synthesized dTDP-β-L-mycarose by providing an accurate mass measurement that corresponds to its elemental composition. nih.gov This technique is crucial for verifying the molecular weight of the target compound.

Comparative Analysis with Other Deoxysugar Biosynthesis Pathways

Shared Enzymatic Steps and Divergent Evolution in Deoxysugar Synthesis

The biosynthesis of most bacterial deoxysugars initiates from a common precursor, dTDP-D-glucose, which is derived from D-glucose-1-phosphate and dTTP frontiersin.orgnih.govresearchgate.netgenome.jpportlandpress.comacs.orggoogle.comnih.gov. This initial step involves a nucleotidyltransferase (like RmlA) and subsequently a dTDP-D-glucose 4,6-dehydratase (like RmlB) frontiersin.orgresearchgate.netgenome.jpportlandpress.comacs.orggoogle.comnih.govnih.gov. This dehydratase catalyzes the first deoxygenation step, converting dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose (TKDG). TKDG serves as a central branching point for the synthesis of various deoxysugars google.comnih.gov.

Following the formation of TKDG, subsequent modifications dictate the final deoxysugar structure. Several enzymatic activities are conserved across different deoxysugar pathways:

Epimerization: Enzymes like epimerases are critical for altering the stereochemistry at specific carbon atoms, such as the C-3 and C-5 positions, to generate L-sugars from D-sugar precursors. For instance, RmlC is a key 3,5-epimerase in L-rhamnose biosynthesis frontiersin.orgportlandpress.comnih.gov, while TylK performs a similar C-5 epimerization in L-mycarose synthesis nih.govnih.govacs.org.

Ketoreduction: The reduction of a ketone group, typically at the C-4 position, is a common final step in many deoxysugar pathways. Enzymes like RmlD (for L-rhamnose) and TylC2 (for L-mycarose) catalyze these reactions frontiersin.orgportlandpress.comnih.govnih.govnih.govacs.org.

Deoxygenation: Beyond the initial C-6 deoxygenation, some pathways involve further deoxygenation, such as the C-2 deoxygenation seen in L-mycarose and L-olivose biosynthesis, often mediated by 2-dehydratases nih.govnih.gov.

Divergence in deoxysugar synthesis arises from the specific sequence and type of these modifications, as well as the addition of unique enzymatic activities. For example, L-daunosamine biosynthesis incorporates an amination step at C-3, catalyzed by aminotransferases like DnmJ or MegDII nih.govresearchgate.netmicrobiologyresearch.orgresearchgate.netacs.org, followed by N-dimethylation. L-Mycarose and L-oleandrose feature a crucial C-3 methylation step, mediated by specific methyltransferases such as TylC3 and OleY, respectively nih.govnih.govacs.orgpsu.eduasm.org. The precise order of these enzymatic reactions also contributes to pathway diversity, with some pathways exhibiting variations in the sequence of epimerization, methylation, and reduction steps acs.orgresearchgate.net.

The genes encoding these deoxysugar biosynthetic enzymes are frequently organized into biosynthetic gene clusters (BGCs), often co-localized with the genes responsible for the biosynthesis of the aglycone moiety of the natural product. This clustering facilitates the coordinated production of both the sugar and aglycone components acs.orgpnas.org. Evolutionary studies suggest that the core enzymatic machinery for deoxysugar synthesis is highly conserved, with variations and additions arising through gene duplication, horizontal gene transfer, and adaptation to specific metabolic needs nih.govnih.gov.

Comparison of Biosynthetic Gene Clusters for Diverse Deoxysugars

The genetic basis for deoxysugar biosynthesis is typically encoded within dedicated BGCs. These clusters provide a blueprint for the enzymes required to convert common sugar precursors into the specific deoxysugar structures found in natural products.

| Deoxysugar | Primary Precursor | Key Intermediate(s) | Major Enzymatic Modifications | Typical Gene Cluster Association | Antibiotic Class Association |

| L-Mycarose | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose (TKDG) | C-2 deoxygenation, C-3 ketoreduction, C-3 methylation, C-5 epimerization, C-4 ketoreduction | Tylosin (B1662201) BGC (tyl genes) | Macrolides (e.g., Tylosin) |

| L-Rhamnose | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose (TKDG) | C-6 deoxygenation, C-3,5 epimerization, C-4 ketoreduction | Rhamnose BGC (rml genes) | Cell wall polysaccharides, various natural products |

| D-Desosamine | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose (TKDG) | C-6 deoxygenation, C-4 ketoreduction, C-3 amination, C-3 N-dimethylation | Megalomicin BGC (meg genes) | Macrolides (e.g., Erythromycin), Aminoglycosides |

| L-Olivose | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose (TKDG) | C-2 deoxygenation, C-6 deoxygenation, C-3,5 epimerization, C-4 ketoreduction | Oleandomycin (B1677203) BGC (ole genes) | Macrolides (e.g., Oleandomycin) |

| L-Oleandrose | dTDP-L-olivose | (Intermediate from L-olivose pathway) | C-3 O-methylation (of L-olivose) | Oleandomycin BGC (ole genes) | Macrolides (e.g., Oleandomycin) |

| L-Daunosamine | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose (TKDG) | C-6 deoxygenation, C-4 ketoreduction, C-3 amination, C-3 N-dimethylation | Daunorubicin (B1662515) BGC (dnm genes) | Anthracyclines (e.g., Daunorubicin, Doxorubicin) |

L-Mycarose: The biosynthesis of L-mycarose, a 2,6-dideoxy-3-methylhexose found in tylosin, involves a pathway encoded by genes within the tylosin BGC (e.g., tylX3, tylC1, tylC3, tylK, tylC2) nih.govacs.org. Key enzymes include a 2,3-dehydratase (TylX3), a 3-reductase (TylC1), a 3-O-methyltransferase (TylC3), a 5-epimerase (TylK), and a 4-ketoreductase (TylC2) nih.govnih.govacs.org. The specificity of the methyltransferase TylC3 is critical for directing the pathway towards L-mycarose nih.govacs.org.

L-Rhamnose: A ubiquitous 6-deoxyhexose, L-rhamnose biosynthesis is carried out by the conserved RmlA-D enzymes, encoded by genes typically found in dedicated rhamnose BGCs frontiersin.orggenome.jpportlandpress.comnih.gov. The pathway converts dTDP-D-glucose through 4,6-dehydration (RmlB), 3,5-epimerization (RmlC), and 4-ketoreduction (RmlD) portlandpress.comnih.gov.

D-Desosamine: This 3-amino-3,4,6-trideoxyhexose is a component of macrolide antibiotics like erythromycin (B1671065). Its biosynthesis, often encoded by genes like dnm in anthracyclines or meg in megalomicin, involves a series of modifications to dTDP-4-keto-6-deoxy-D-glucose. Key enzymes include aminotransferases (DnmJ, MegDII) for C-3 amination, ketoreductases (DnmV) for C-4 reduction, and methyltransferases (DnmJ, MegDIII) for N-dimethylation nih.govresearchgate.netmicrobiologyresearch.orgresearchgate.netacs.orgnih.gov.

L-Olivose and L-Oleandrose: These 2,6-dideoxyhexoses are found in oleandomycin and avermectins. Their biosynthesis is orchestrated by genes within the oleandomycin BGC (ole genes) asm.orgnih.govgenome.jpcaister.com. The pathway to L-olivose involves 2-deoxygenation (OleV), epimerization (OleL), and reduction (OleU) nih.govgenome.jpcaister.com. L-Oleandrose is derived from L-olivose through a C-3 O-methylation step catalyzed by OleY asm.orgnih.gov.

L-Daunosamine: An amino sugar found in anthracyclines like daunorubicin and doxorubicin, L-daunosamine biosynthesis involves amination, methylation, epimerization, and reduction steps on a dTDP-glucose precursor, mediated by enzymes encoded by genes such as dnm nih.govacs.orgresearchgate.net.

Implications for Engineered Biosynthesis of Rare Sugars

The detailed understanding of deoxysugar biosynthetic pathways and their genetic underpinnings has significant implications for metabolic engineering and the production of rare or novel sugars. By identifying and characterizing the enzymes involved, researchers can reconstitute these pathways in heterologous hosts, such as Escherichia coli, to produce desired sugar nucleotides in quantities suitable for further research or application portlandpress.comresearchgate.netmicrobiologyresearch.orgacs.org.

The commonality of the initial steps, particularly the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose, provides a flexible platform for generating diverse deoxysugars. By combining enzymes from different deoxysugar pathways, researchers can engage in "combinatorial biosynthesis" to create novel sugar analogs with potentially altered biological activities acs.orgnih.gov. For example, exploiting the relaxed substrate specificity of certain enzymes, such as the 4-ketoreductase TylC2 in L-mycarose biosynthesis, can lead to the generation of new glycosylated natural product derivatives nih.govacs.org.

Furthermore, the identification of specific gene clusters allows for the targeted transfer of entire biosynthetic pathways into production hosts, enabling the efficient synthesis of complex deoxysugars that are challenging to produce through traditional chemical synthesis. This approach is invaluable for accessing rare sugars required for studying their biological roles or for developing new therapeutic agents based on glycosylated natural products.

Compound Name List:

dTDP-beta-L-mycarose

dTDP-D-glucose

dTDP-4-keto-6-deoxy-D-glucose

dTDP-L-rhamnose

dTDP-D-desosamine

dTDP-L-olivose

dTDP-L-oleandrose

dTDP-L-daunosamine

Future Directions and Research Perspectives

Unraveling Remaining Mechanistic Ambiguities in Biosynthesis

While the core biosynthetic pathway of dTDP-L-mycarose has been largely elucidated, several mechanistic questions remain. The biosynthesis from glucose-1-phosphate involves a series of enzymatic steps, including the action of dTDP-glucose synthase and dTDP-glucose 4,6-dehydratase, which are common to the synthesis of other deoxysugars. le.ac.uk However, the precise sequence of events and the interplay between all the enzymes in the pathway are still being refined. nih.gov For instance, the exact timing and substrate specificity of the methyltransferase TylC3 are crucial for ensuring that TDP-L-mycarose is the final product. nih.govacs.org Further research is needed to fully understand the regulatory mechanisms that govern the flux through the pathway and prevent the formation of alternative sugar products.

One area of active investigation is the potential for spontaneous, non-enzymatic reactions within the biosynthetic pathway. For example, in the biosynthesis of the related sugar GDP-α-d-mycosamine, a 3,4-ketoisomerization step is thought to occur slowly in vitro without enzymatic catalysis. mdpi.com Whether similar non-enzymatic steps play a role in mycarose (B1676882) biosynthesis under certain conditions is a topic that warrants further exploration. A deeper understanding of these subtleties will be critical for the rational engineering of the pathway.

Discovery of Novel Mycarose Analogs and Derivatives

The quest for new antibiotics with improved efficacy and reduced resistance profiles is a major driver for the discovery of novel mycarose analogs. Mycarose and its derivatives are crucial for the bioactivity of many polyketide antibiotics, such as erythromycin (B1671065) and tylosin (B1662201). plos.orgnih.gov Chemical and enzymatic modifications of the mycarose moiety have been shown to significantly impact the pharmacological properties of the parent macrolide. nih.govplos.org

Researchers are actively exploring methods to generate new mycarose derivatives. This includes the synthesis of 4'-substituted 16-membered ring macrolides by cleaving the mycarose sugar of tylosin and subsequently modifying the 4'-hydroxyl group. nih.gov Furthermore, the exploitation of the relaxed substrate specificity of certain enzymes in the late stages of the mycarose pathway presents an opportunity to produce new analogs of tylosin and other antibiotics. nih.gov The generation of novel glycoanalogues of polyene antibiotics by attaching mycarose to different positions on the macrolactone ring is also an area of interest. researchgate.netmdpi.com For instance, nystatin (B1677061) analogues modified with L-mycarose at the C35 position have been developed. researchgate.net The discovery of tylosin analogs with potent anti-Wolbachia and anti-filarial activity through modification of the 4”-OH on the mycarose sugar highlights the potential of this approach. plos.org

High-Throughput Screening for Engineered Enzymes with Altered Specificity

The ability to engineer the enzymes of the dTDP-beta-L-mycarose biosynthetic pathway is key to producing novel sugar analogs and improving the efficiency of antibiotic production. High-throughput screening (HTS) technologies are becoming indispensable tools for rapidly identifying enzyme variants with desired properties, such as enhanced activity, altered substrate specificity, or increased stability. bohrium.comnih.gov

These screening platforms often rely on the compartmentalization of reactions, using either cells, synthetic droplets, or microchambers to test vast libraries of enzyme mutants. nih.gov For example, a colony-based screening assay has been developed to evolve strains of Escherichia coli capable of enhanced production of macrolide antibiotics by identifying mutations in the mycarose biosynthesis and transfer pathway. plos.org This approach allows for the rapid selection of overproducing mutants. Similarly, droplet-microfluidic based platforms offer another powerful tool for the high-throughput screening of enzymes involved in mycarose biosynthesis. figshare.com The development of such HTS methods is crucial for accelerating the directed evolution of enzymes with tailored specificities, which can then be used to create a diverse range of mycarosylated compounds.

Integration with Machine Learning for Pathway Prediction and Optimization

The increasing complexity of metabolic engineering and synthetic biology projects necessitates the use of advanced computational tools. Machine learning (ML) is emerging as a powerful approach for predicting and optimizing biosynthetic pathways. nih.govresearchgate.net By analyzing large datasets from genomics, proteomics, and metabolomics, ML algorithms can identify bottlenecks in pathways, predict the effects of genetic modifications, and even suggest novel pathway designs.

In the context of this compound, ML models could be trained to predict the substrate specificity of glycosyltransferases, the enzymes that attach the mycarose unit to the aglycone. This would enable the in silico design of novel antibiotic structures with potentially improved properties. Furthermore, ML can be used to optimize fermentation conditions and genetic modifications to maximize the production of mycarose and mycarosylated products in heterologous hosts like E. coli. researchgate.net While the direct application of machine learning to the this compound pathway is still in its early stages, the successes seen in other areas of metabolic engineering and drug discovery suggest a promising future for this technology. nih.govresearchgate.net

Sustainable Production of this compound for Biochemical Research

The availability of a stable and cost-effective supply of this compound is essential for advancing research into its biological functions and for the enzymatic synthesis of novel compounds. Metabolic engineering of microorganisms like Escherichia coli offers a promising route for the sustainable production of this key precursor. researchgate.net

Researchers have successfully reconstituted the TDP-L-mycarose biosynthetic pathway in E. coli and have employed various strategies to improve its production. researchgate.net These strategies include blocking competing metabolic pathways to increase the pool of the precursor glucose-1-phosphate, overexpressing key enzymes in the pathway, and using CRISPRi to repress competing pathways like glycolysis. researchgate.net One study reported a significant enhancement in the production of 3-O-α-mycarosylerythronolide B (MEB) in E. coli through these multi-strategy engineering approaches. researchgate.net The development of efficient cell-free enzymatic systems for the synthesis of dTDP-L-mycarose from simple starting materials like thymidine (B127349) and glucose-1-phosphate also represents a valuable approach for on-demand production for research purposes. nih.gov These advancements will ensure that researchers have the necessary tools to continue exploring the fascinating biochemistry of this important deoxysugar.

Q & A

Q. How can researchers validate computational models predicting dTDP-β-L-mycarose interactions with ribosomal RNA?

- Validation : Combine molecular docking simulations (e.g., AutoDock Vina) with experimental techniques like isothermal titration calorimetry (ITC) to measure binding constants. Mutagenesis of predicted binding sites in rRNA can confirm computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.